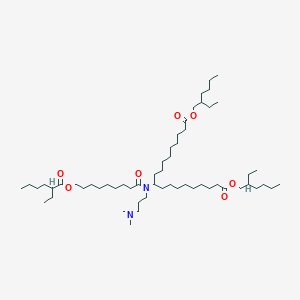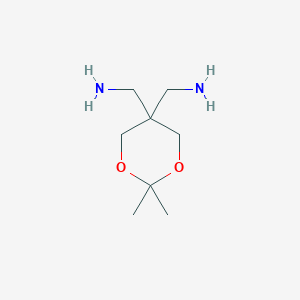
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique structure, which includes a phosphate group, a long alkyl chain, and an aminoethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 2,3-bis(hexyloxy)propanol and 2-(methyl(nonyl)amino)ethanol. These intermediates are then reacted with phosphoric acid or its derivatives under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation and chromatography are often employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphates, and substituted aminoethyl phosphates.
Scientific Research Applications
2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate involves its interaction with various molecular targets. The phosphate group can form hydrogen bonds with biological molecules, while the long alkyl chains can interact with lipid bilayers. These interactions can affect the stability and permeability of cell membranes, making the compound useful in various biological applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(hexyloxy)propyl methyl hydrogen phosphate
- 2,3-Bis(oleoyloxy)propyl dimethylammonioethyl hydrogen phosphate
Uniqueness
Compared to similar compounds, 2,3-Bis(hexyloxy)propyl (2-(methyl(nonyl)amino)ethyl) hydrogen phosphate has a unique combination of a long alkyl chain and an aminoethyl group, which provides it with distinctive chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological membranes are required.
Properties
Molecular Formula |
C27H58NO6P |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
2,3-dihexoxypropyl 2-[methyl(nonyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C27H58NO6P/c1-5-8-11-14-15-16-17-20-28(4)21-24-33-35(29,30)34-26-27(32-23-19-13-10-7-3)25-31-22-18-12-9-6-2/h27H,5-26H2,1-4H3,(H,29,30) |
InChI Key |
AQNZAHHAPIQGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(C)CCOP(=O)(O)OCC(COCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)






![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)

![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)

